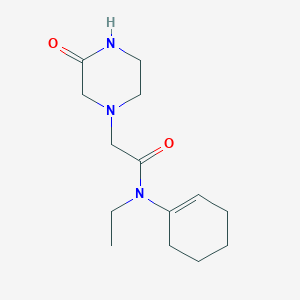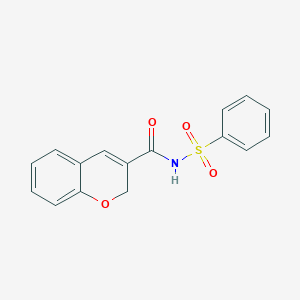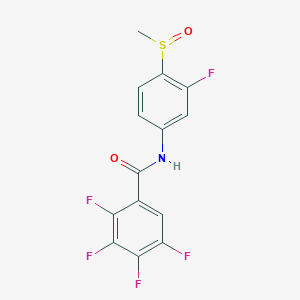![molecular formula C18H19N3O2 B7635699 N-propan-2-yl-2-[[(E)-3-pyridin-2-ylprop-2-enoyl]amino]benzamide](/img/structure/B7635699.png)
N-propan-2-yl-2-[[(E)-3-pyridin-2-ylprop-2-enoyl]amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-propan-2-yl-2-[[(E)-3-pyridin-2-ylprop-2-enoyl]amino]benzamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized by Bayer AG and has been extensively studied for its anti-inflammatory and anti-cancer properties.
Wirkmechanismus
N-propan-2-yl-2-[[(E)-3-pyridin-2-ylprop-2-enoyl]amino]benzamide 11-7082 inhibits NF-κB activation by targeting the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of IκBα, a protein that inhibits NF-κB activation. N-propan-2-yl-2-[[(E)-3-pyridin-2-ylprop-2-enoyl]amino]benzamide 11-7082 binds to the cysteine residue in the ATP-binding pocket of the IKKβ subunit, preventing its activation and subsequent phosphorylation of IκBα.
Biochemical and Physiological Effects:
N-propan-2-yl-2-[[(E)-3-pyridin-2-ylprop-2-enoyl]amino]benzamide 11-7082 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This makes it a potential therapeutic agent for diseases that involve abnormal blood vessel growth, such as diabetic retinopathy and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-propan-2-yl-2-[[(E)-3-pyridin-2-ylprop-2-enoyl]amino]benzamide 11-7082 is its specificity for the IKKβ subunit, which makes it a useful tool for studying the NF-κB pathway. However, its potency and selectivity can vary depending on the cell type and experimental conditions used. In addition, its potential toxicity and off-target effects should be taken into consideration when designing experiments.
Zukünftige Richtungen
There are several future directions for the study of N-propan-2-yl-2-[[(E)-3-pyridin-2-ylprop-2-enoyl]amino]benzamide 11-7082. One area of interest is its potential use as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its use as an adjuvant therapy for cancer, either alone or in combination with other chemotherapeutic agents. Further research is also needed to fully understand its mechanism of action and potential off-target effects.
Synthesemethoden
N-propan-2-yl-2-[[(E)-3-pyridin-2-ylprop-2-enoyl]amino]benzamide 11-7082 can be synthesized through a multi-step process that involves the condensation of 2-(2-aminophenyl)acetic acid with 3-pyridinecarboxaldehyde, followed by the addition of N-isopropylacrylamide and subsequent reduction with sodium borohydride. The final product is obtained through recrystallization and purification steps.
Wissenschaftliche Forschungsanwendungen
N-propan-2-yl-2-[[(E)-3-pyridin-2-ylprop-2-enoyl]amino]benzamide 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit NF-κB activation, a transcription factor that plays a crucial role in the regulation of immune response and cell survival. This inhibition leads to the suppression of pro-inflammatory cytokines and chemokines, making it a potential therapeutic agent for a variety of inflammatory diseases.
In addition, N-propan-2-yl-2-[[(E)-3-pyridin-2-ylprop-2-enoyl]amino]benzamide 11-7082 has been shown to induce apoptosis in cancer cells by targeting the NF-κB pathway. This has led to its investigation as a potential adjuvant therapy for a variety of cancers, including breast, prostate, and pancreatic cancer.
Eigenschaften
IUPAC Name |
N-propan-2-yl-2-[[(E)-3-pyridin-2-ylprop-2-enoyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-13(2)20-18(23)15-8-3-4-9-16(15)21-17(22)11-10-14-7-5-6-12-19-14/h3-13H,1-2H3,(H,20,23)(H,21,22)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIGDMJSYPWZDQ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)C=CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propan-2-yl-2-[[(E)-3-pyridin-2-ylprop-2-enoyl]amino]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-isobutyl-N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1-benzenesulfonamide](/img/structure/B7635619.png)

![6-bromo-N-[3-(2-methylpropoxy)propyl]quinazolin-4-amine](/img/structure/B7635632.png)


![1-[(2-acetamido-1,3-thiazol-4-yl)methyl]-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide](/img/structure/B7635639.png)
![N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine](/img/structure/B7635641.png)
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B7635651.png)
![3-[(3-Bromophenyl)methyl]-1-cyclopropylimidazolidine-2,4-dione](/img/structure/B7635655.png)
![1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-1-methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B7635661.png)
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B7635670.png)
![2-[1-(3,4-difluorophenyl)ethylamino]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7635682.png)
![2,2-Dimethyl-1-[4-(2-pyrazol-1-ylbenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B7635689.png)
![[3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]phenyl]-(2,2,3,3-tetramethylazetidin-1-yl)methanone](/img/structure/B7635692.png)